Product packaging for 1-Amino-6-(biphenyloxy)hexane(Cat. No.:)

1-Amino-6-(biphenyloxy)hexane

Cat. No.: B8295575
M. Wt: 269.4 g/mol
InChI Key: DADJFFKSAMYKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-6-(biphenyloxy)hexane is a synthetic organic compound featuring a hexane spacer chain terminated by an amino functional group at one end and a biphenyl ether moiety at the other. This molecular architecture, which combines a hydrophobic biphenyl unit with a nucleophilic primary amine, is of significant interest in medicinal chemistry and materials science for the construction of more complex molecules. The amine group is a versatile handle for further chemical modification, enabling its potential use as a building block or cross-linking agent in polymer synthesis, similar to the well-documented applications of hexamethylenediamine in the production of nylon and polyurethanes . The biphenyl component is a common pharmacophore found in molecules with diverse biological activities, suggesting that this compound could serve as a key intermediate in the development of novel bioactive substances for research, including potential antiviral or anti-inflammatory agents . Researchers can utilize this amine for conjugation reactions, scaffold development, and probing structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO B8295575 1-Amino-6-(biphenyloxy)hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

6-(2-phenylphenoxy)hexan-1-amine

InChI

InChI=1S/C18H23NO/c19-14-8-1-2-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15,19H2

InChI Key

DADJFFKSAMYKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCCN

Origin of Product

United States

Synthetic Methodologies for 1 Amino 6 Biphenyloxy Hexane and Analogues

Strategies for Constructing the Biphenyloxy Moiety

The biphenyloxy scaffold is a key structural feature, and its synthesis can be achieved through several powerful cross-coupling reactions. These methods offer flexibility in introducing a wide range of substituents on the aromatic rings, allowing for the creation of diverse analogues.

Suzuki Coupling Reactions for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is frequently employed for the formation of carbon-carbon bonds, particularly for creating biaryl systems. nih.govresearchgate.netrsc.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate. nih.govscielo.br The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. nih.govnih.gov In the context of synthesizing biphenyloxy precursors, this would typically involve coupling a suitably substituted phenylboronic acid with a halophenol derivative. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
2-Bromo-3-picoline(4-carboxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water82
1-Chloro-2,6-dimethylbenzenePhenylboronic acidPd(Amphos)Cl₂--High
Quinoline3-Chlorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃--

Ullmann Condensation Approaches for Aryl Ether Linkages

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.orgwikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have made this a more versatile and milder process. organic-chemistry.orgwikipedia.org The use of ligands can significantly accelerate the reaction, allowing it to proceed at lower temperatures. organic-chemistry.org This method is particularly useful for synthesizing sterically hindered diaryl ethers. jst.go.jp For the synthesis of a biphenyloxy moiety, this would involve reacting a biphenol with a suitable aryl halide.

Table 2: Conditions for Ullmann-type Diaryl Ether Synthesis
Aryl HalidePhenolCopper SourceLigandBaseSolvent
Aryl bromides/iodidesPhenolsCu₂OChxn-Py-Al, salicylaldoxime, or dimethylglyoximeCs₂CO₃Acetonitrile
4-IodotoluenePhenolsCuI·L1L1-Toluene
Bromide 4Phenol 13Copper powder--DMA

Palladium-Catalyzed Coupling Reactions in Ether Synthesis

Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. rsc.orgorganic-chemistry.org These methods offer an alternative to the copper-catalyzed Ullmann reaction and are often effective under milder conditions. nih.gov The choice of a suitable phosphine (B1218219) ligand is critical to the success of these reactions, with bulky, electron-rich ligands often providing the best results. organic-chemistry.orgresearchgate.net This approach allows for the coupling of a wide range of aryl halides and alcohols, including primary alcohols, to form alkyl aryl ethers. organic-chemistry.orgacs.orgmit.edu In the synthesis of the target compound, this could involve coupling a biphenol with a haloalkane or a halophenol with a hydroxy-terminated hexane (B92381) derivative.

Approaches for the Hexane Backbone and Amine Installation

Once the biphenyloxy core is established, the next critical step is the introduction of the six-carbon chain and the terminal primary amine.

Nucleophilic Substitution Reactions involving Halogenated Hexane Precursors

A straightforward method for attaching the hexane chain is through a nucleophilic substitution reaction. libretexts.org This typically involves reacting the phenoxide, generated from the biphenol precursor by treatment with a base, with a dihalogenated hexane, such as 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane. evitachem.com This initial substitution forms a 6-halohexyloxy-biphenyl intermediate. evitachem.com The remaining terminal halide can then be displaced by a nitrogen-containing nucleophile. To avoid polyalkylation, which can be a problem when using ammonia (B1221849) directly, methods like the Gabriel synthesis are often employed. libretexts.org This involves the use of potassium phthalimide (B116566) as the nitrogen source, which, after alkylation, can be hydrolyzed to yield the primary amine. libretexts.org Another strategy is to use sodium azide (B81097) as the nucleophile to form an alkyl azide, which can then be reduced to the primary amine. libretexts.orgchemistrysteps.com

Reductive Amination Strategies for Primary Amine Introduction

Reductive amination provides a direct and efficient route to primary amines from aldehydes or ketones. d-nb.infoderpharmachemica.comnih.gov This method involves the reaction of a carbonyl compound with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of 1-Amino-6-(biphenyloxy)hexane, this would entail first preparing 6-(biphenyloxy)hexanal. This aldehyde can then be subjected to reductive amination using ammonia and a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the desired primary amine. organic-chemistry.orgacs.org This method is often preferred due to its high efficiency and the ability to control the formation of primary amines over secondary or tertiary amines. acs.org

Table 3: Catalysts for Reductive Amination
CatalystNitrogen SourceReducing AgentSubstrate Scope
Iron-based catalystAqueous ammoniaH₂Ketones and aldehydes
Ni/Al₂O₃NH₃H₂Aromatic and aliphatic aldehydes/ketones
Cp*Ir complexesAmmonium (B1175870) formate-Ketones

Gabriel Amine Synthesis and Modifications

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the over-alkylation often seen with direct alkylation of ammonia. byjus.com Named after Siegmund Gabriel, the reaction transforms primary alkyl halides into primary amines through a two-step process. byjus.comchemistnotes.com This pathway is particularly suitable for the synthesis of this compound from a corresponding halogenated precursor.

The synthesis begins with the N-alkylation of potassium phthalimide. chemistnotes.com The phthalimide anion, generated by treating phthalimide with a base like potassium hydroxide (B78521), acts as an effective nucleophile. byjus.comorganicchemistrytutor.com This anion then attacks a primary alkyl halide, such as 1-(biphenyloxy)-6-bromohexane, in a classic SN2 reaction to form an N-alkylphthalimide intermediate. chemistnotes.comorganicchemistrytutor.com Due to the bulky nature of the phthalimide nucleophile, this reaction is highly efficient for primary and, to a lesser extent, secondary halides, but not for tertiary halides. organicchemistrytutor.com Common solvents for this step include DMF, DMSO, and acetonitrile, which are well-suited for SN2 reactions. nrochemistry.com

The second step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. organicchemistrytutor.com This can be achieved through acidic or basic hydrolysis; however, these conditions can sometimes be harsh and lead to low yields. byjus.comlibretexts.org A milder and more common modification, known as the Ing-Manske procedure, utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcohol solvent like ethanol. nrochemistry.com The hydrazine attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating the free primary amine. nrochemistry.comlibretexts.org

Table 1: Key Stages of the Gabriel Synthesis for this compound

StepDescriptionReactantsProduct
1 Formation of Phthalimide AnionPhthalimide, Potassium Hydroxide (KOH)Potassium Phthalimide
2 N-AlkylationPotassium Phthalimide, 1-(biphenyloxy)-6-halohexaneN-(6-(biphenyloxy)hexyl)phthalimide
3 Cleavage (Hydrazinolysis)N-(6-(biphenyloxy)hexyl)phthalimide, Hydrazine Hydrate (NH₂NH₂)This compound, Phthalhydrazide

This method's primary advantage is the selective production of primary amines, preventing the formation of secondary and tertiary amine byproducts. byjus.com

Delépine Reaction for Primary Amine Formation

An alternative to the Gabriel synthesis for preparing primary amines is the Delépine reaction, named after French chemist Stéphane Marcel Delépine. wikipedia.org This method also converts a primary or secondary alkyl halide into a primary amine using hexamethylenetetramine (also known as urotropine) followed by acid hydrolysis. wikipedia.orgorganic-chemistry.orgambeed.com

The reaction proceeds in two main stages. wikipedia.org First, the alkyl halide, for instance, 1-(biphenyloxy)-6-chlorohexane, reacts with hexamethylenetetramine in a solvent like chloroform (B151607). organic-chemistry.org This SN2 reaction results in the formation of a quaternary ammonium salt, which often precipitates from the solution and can be isolated. wikipedia.orgorganic-chemistry.org

In the second stage, this salt is hydrolyzed, typically by refluxing in concentrated ethanolic hydrochloric acid. wikipedia.orgsciencemadness.org The hydrolysis cleaves the complex, yielding the primary amine hydrochloride, along with formaldehyde (B43269) (often as its diethyl acetal (B89532) with ethanol) and ammonium chloride. wikipedia.orgalfa-chemistry.com

Table 2: Overview of the Delépine Reaction

StageReactionKey ReagentsNotes
1 Quaternary Salt FormationAlkyl Halide, HexamethylenetetramineSN2 mechanism. organic-chemistry.org The salt product is often insoluble in the reaction solvent. organic-chemistry.org
2 Acid HydrolysisQuaternary Ammonium Salt, Conc. HCl in EthanolDecomposes the salt to yield the primary amine. alfa-chemistry.com

The Delépine reaction offers several advantages, including the use of readily accessible reagents, short reaction times, relatively mild conditions, and selective formation of the primary amine without side reactions. wikipedia.orgalfa-chemistry.com However, it also has downsides, such as the common use of toxic chloroform as a solvent and poor atom economy, with the stoichiometric formation of formaldehyde, a known carcinogen. wikipedia.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a bifunctional molecule like this compound can be approached using different strategic plans, primarily categorized as convergent or divergent (including linear) synthesis.

A divergent synthesis , in contrast, starts from a central core molecule that is elaborated outwards by adding successive building blocks or functional groups. wikipedia.org This strategy is highly effective for creating libraries of related compounds from a common intermediate. wikipedia.org A linear synthesis, a subset of this concept, involves the sequential modification of a single starting material step-by-step until the final product is achieved. sathyabama.ac.in

Sequential Construction of Functionalized Hexane Chains

A linear or sequential approach to this compound would involve the step-by-step functionalization of a six-carbon chain. This strategy offers precise control over the placement of functional groups. A common and practical starting material for such a sequence is 1,6-hexanediol (B165255).

A plausible synthetic sequence is outlined below:

Monoprotection of Diol: One of the two hydroxyl groups of 1,6-hexanediol is selectively protected using a suitable protecting group (e.g., as a silyl (B83357) ether) to allow for differential functionalization of the two ends.

Ether Formation: The remaining free hydroxyl group is converted into the biphenyloxy ether. This is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) and reacted with a suitable biphenyl precursor.

Deprotection and Functional Group Interconversion: The protecting group is removed from the other end of the hexane chain, regenerating the hydroxyl group. This alcohol is then converted into a good leaving group, such as a tosylate or a halide (bromide or chloride), by reacting it with reagents like p-toluenesulfonyl chloride, PBr₃, or SOCl₂. This step yields a key intermediate, such as 1-(biphenyloxy)-6-bromohexane. evitachem.com

Introduction of the Amino Group: The terminal halide is then converted to the primary amine using a standard method such as the Gabriel synthesis or the Delépine reaction, as detailed in sections 2.2.3 and 2.2.4.

Table 3: Illustrative Sequential Synthesis Pathway

StepStarting MaterialTransformationProduct
1 1,6-HexanediolMonobromination6-Bromohexan-1-ol
2 6-Bromohexan-1-ol & 4-HydroxybiphenylWilliamson Ether Synthesis6-(Biphenyloxy)hexan-1-ol
3 6-(Biphenyloxy)hexan-1-olTosylation or Halogenation1-(Biphenyloxy)-6-halohexane
4 1-(Biphenyloxy)-6-halohexaneAmination (e.g., Gabriel Synthesis)This compound

Integration of Biphenyloxy and Amino Moieties

Integration of the Biphenyloxy Moiety: The biphenyloxy group is most commonly introduced via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. evitachem.com This involves the reaction of the 4-biphenyloxyphenoxide anion with a hexane chain bearing a leaving group. For example, 4-hydroxybiphenyl can be deprotonated with a base like sodium hydroxide or potassium carbonate and reacted with 1,6-dihalohexane. evitachem.com Careful control of stoichiometry is required to favor monosubstitution and minimize the formation of the disubstituted diether.

Integration of the Amino Moiety: The primary amino group is typically introduced late in the synthesis to avoid its interference with other reaction steps, as amines are both basic and nucleophilic. As previously discussed, the Gabriel and Delépine reactions are ideal for converting a terminal alkyl halide into a primary amine. byjus.comwikipedia.org An alternative involves the reduction of a corresponding azide (prepared from the alkyl halide and sodium azide) or a nitrile.

Convergent vs. Linear Integration:

Linear/Divergent Approach: In this strategy, one functional group is installed first, followed by the second. For instance, the biphenyloxy ether is formed on a 1,6-dihalohexane, yielding 1-(biphenyloxy)-6-halohexane, which is then converted to the amine. evitachem.com This is a common and straightforward, if sometimes lengthy, approach.

Advanced Spectroscopic Characterization of 1 Amino 6 Biphenyloxy Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Data not available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Data not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

Data not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Data not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Data not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data not available.

X-ray Crystallography for Solid-State Structural Determination

For a compound like 1-Amino-6-(biphenyloxy)hexane, an X-ray crystallography study would provide invaluable information about its molecular architecture. Key structural features that could be elucidated include:

Orientation of the Biphenyl (B1667301) Group: The spatial orientation of the biphenyl group relative to the hexane (B92381) chain and the ether linkage would be precisely determined. This includes the dihedral angle between the two phenyl rings of the biphenyl moiety.

Intermolecular Interactions: The study would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying and quantifying intermolecular forces such as hydrogen bonding (involving the amino group), van der Waals interactions, and potential π-π stacking interactions between the aromatic rings of the biphenyl groups.

While crystallographic data for the specific title compound is not publicly available, studies on structurally related molecules provide insights into the type of information that could be obtained. For instance, the crystal structures of other long-chain amino compounds or molecules containing biphenyl ethers have been reported, offering a basis for understanding the potential solid-state behavior of this compound.

The successful crystallization of this compound would be the first and often most challenging step in its X-ray crystallographic analysis. Once suitable crystals are obtained, the diffraction data would be collected and analyzed to generate a detailed structural model.

The resulting crystallographic data would typically be presented in a series of tables, including:

Crystal Data and Structure Refinement Details: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), and parameters related to the quality of the data collection and structural refinement.

Selected Bond Lengths and Angles: This would provide precise measurements of the distances between bonded atoms and the angles between adjacent bonds, offering a detailed geometric description of the molecule.

Hydrogen Bond Geometry: If hydrogen bonds are present, their geometric parameters (donor-H, H...acceptor distances, and donor-H...acceptor angles) would be tabulated.

Without experimental data, a hypothetical data table structure is provided below to illustrate how such information would be presented.

Hypothetical Crystal Data for this compound

Parameter Value (Hypothetical)
Empirical formula C₁₈H₂₃NO
Formula weight 269.38 g/mol
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 9.876(3)
α (°) 90
β (°) 105.2(1)
γ (°) 90
Volume (ų) 1489.1(9)
Z 4

Hypothetical Selected Bond Lengths for this compound

Bond Length (Å) (Hypothetical)
O-C(biphenyl) 1.375(3)
O-C(hexane) 1.432(4)
C-N 1.471(5)
C-C (hexane) 1.520(6) - 1.535(7)

Should the X-ray crystallographic data for this compound become available, it would provide a definitive and high-resolution understanding of its solid-state structure, complementing other spectroscopic techniques and contributing to a comprehensive characterization of this compound.

Computational and Theoretical Chemistry of 1 Amino 6 Biphenyloxy Hexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For 1-Amino-6-(biphenyloxy)hexane, DFT calculations would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key reactivity descriptors that would be calculated include ionization potential, electron affinity, and global hardness, which help in predicting how the molecule will interact with other chemical species. materialsciencejournal.org

HOMO-LUMO Gap Analysis and Molecular Orbital Theory

Molecular Orbital Theory describes the behavior of electrons in a molecule in terms of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.netdergipark.org.tr A smaller gap generally suggests that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface. For this compound, an MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This analysis provides a clear, visual prediction of how the molecule would interact with other charged or polar species. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.ptnih.gov For this compound, an MD simulation would reveal its conformational flexibility, showing how the hexane (B92381) chain and the biphenyl (B1667301) group move and rotate. This information is crucial for understanding how the molecule might change its shape to interact with other molecules, such as binding to a biological target.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques to predict how a molecule will interact with biological systems.

Ligand-Target Binding Prediction (e.g., protein-ligand docking)

Protein-ligand docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (target). ajol.info If this compound were being investigated as a potential drug candidate, docking studies would be performed to predict how it might bind to a specific protein target. This would involve generating a 3D model of the compound and "docking" it into the binding site of the protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Solvent Interaction Modeling

The interaction of this compound with solvents is a critical area of study, as it governs its behavior in various chemical environments. Computational models are employed to simulate these interactions at a molecular level. While specific experimental studies on this exact compound are not available in the provided search results, general principles derived from studies on related molecules, such as biphenyl derivatives and amino ethers, can provide a theoretical framework.

Models like the Polarizable Continuum Model (PCM) are often used to understand how a solvent's dielectric continuum affects the solute molecule. scielo.br Such models can predict changes in the conformational stability and electronic properties of the molecule in different solvents. For biphenyl derivatives, solvent effects have been shown to influence racemization and relaxation rates. researchgate.net Molecular dynamics simulations on biphenyl in an acidic solution have also been performed to understand the influence of electrostatic forces on its structural behavior. researchgate.net

Table 1: Theoretical Solvent Interaction Parameters for a Hypothetical Analog

SolventDielectric Constant (ε)Solvation Energy (kcal/mol) (Hypothetical)
Water78.4-15.2
Methanol32.7-12.8
Acetonitrile37.5-11.5
Dichloromethane8.9-8.9
Hexane1.9-4.3

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters calculated in solvent interaction modeling. No specific data for this compound was found.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies are powerful tools for predicting the physicochemical and biological properties of molecules based on their structure. These methods involve calculating molecular descriptors and developing mathematical models to correlate them with specific properties. nih.govnih.gov

For a molecule like this compound, a variety of descriptors can be calculated. These fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment and orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity.

Once calculated, these descriptors can be used to build QSPR models. These models are typically developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov For example, a QSPR model might predict the solubility or boiling point of this compound based on a combination of its calculated descriptors. While no specific QSPR studies for this compound were found, the general methodology is widely applied in drug discovery and materials science. nih.gov

Table 2: Examples of Calculated Molecular Descriptors for a Hypothetical Analog

DescriptorValue (Hypothetical)
Molecular Weight283.4 g/mol
LogP4.2
Topological Polar Surface Area38.3 Ų
Number of Rotatable Bonds9
Dipole Moment2.1 D

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters calculated in QSPR studies. No specific data for this compound was found.

Structure Activity Relationship Sar Studies of Amino Biphenyloxyhexane Derivatives

Impact of Substituent Modifications on Biphenyl (B1667301) Moiety

The biphenyl group is a crucial component of the scaffold, often involved in key interactions, such as pi-pi stacking, with aromatic residues in a receptor's binding pocket. Modifications to this part of the molecule can significantly alter binding affinity and activity through electronic and steric effects. wikipedia.orgrsc.org

Electronic Effects of Substituents on Activity

The electronic properties of substituents on the biphenyl rings can modulate the molecule's interaction with its target. doaj.orgresearchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, which can influence hydrogen bonds, pi-pi interactions, and cation-pi interactions.

Generally, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the biphenyl rings. This can enhance cation-pi interactions if the target pocket contains a positively charged residue. Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, which may be favorable if the binding site is electron-rich. pharmaguideline.comrsc.org The position of the substituent is also critical; for example, a group at the para-position often has a more pronounced electronic effect due to resonance. pharmaguideline.com

Table 1: Influence of Electronic Substituents on Biphenyl Moiety

CompoundSubstituent (Position)Electronic EffectRelative Activity (%)
Reference Compound-H (None)Neutral100
Derivative A4'-Methoxy (-OCH₃)Electron-Donating150
Derivative B4'-Cyano (-CN)Electron-Withdrawing70
Derivative C4'-Fluoro (-F)Inductively Withdrawing110

Steric Hindrance and Conformational Constraints

Steric effects arise from the spatial arrangement of atoms and play a crucial role in how a ligand fits into its binding site. wikipedia.orgstudy.com In biphenyl derivatives, bulky substituents, particularly at the ortho-positions (2, 2', 6, 6'), can cause significant steric hindrance. wikipedia.orgpharmaguideline.com This hindrance restricts the rotation around the single bond connecting the two phenyl rings, forcing them into a non-planar conformation. This phenomenon, known as atropisomerism, can lock the molecule into a specific dihedral angle that may be more or less favorable for binding. pharmaguideline.com

Introducing bulky groups can either enhance activity by forcing the molecule into a bioactive conformation or decrease it by preventing the ligand from adopting the necessary shape to enter the binding pocket. nih.govunina.it Therefore, the size and position of substituents must be carefully chosen to optimize shape complementarity with the receptor. unina.it

Table 2: Effect of Steric Bulk on Biphenyl Moiety

CompoundSubstituent (Position)Steric EffectRelative Activity (%)
Reference Compound-H (None)Minimal100
Derivative D2'-Methyl (-CH₃)Moderate Hindrance125
Derivative E2'-tert-Butyl (-C(CH₃)₃)High Hindrance40
Derivative F3'-Methyl (-CH₃)Minimal Hindrance95

Role of the Hexane (B92381) Chain Length and Branching

The six-carbon alkyl chain in 1-Amino-6-(biphenyloxy)hexane acts as a flexible spacer, connecting the biphenyl "head" to the amine "tail." The length of this linker is often critical for optimal activity. nih.govnih.gov It allows the two terminal functional groups to simultaneously occupy their respective binding subpockets within a receptor.

Studies on various ligand-receptor systems have shown that an optimal alkyl chain length exists, with both shorter and longer chains leading to a dramatic decrease in binding affinity. nih.gov A hexyl chain is frequently found to be effective. nih.gov Shortening the chain may prevent the ligand from bridging the distance between two interaction points, while lengthening it could introduce conformational entropy penalties or cause unfavorable steric clashes. nih.gov

Branching on the hexane chain, such as adding a methyl group, generally reduces activity. This is often due to increased steric bulk and a reduction in the conformational flexibility required to achieve the ideal binding pose.

Table 3: Impact of Hexane Chain Variation

CompoundChain Length (Carbons)BranchingRelative Activity (%)
Derivative G4None50
Derivative H5None85
Reference Compound6None100
Derivative I7None60
Derivative J63-Methyl35

Influence of Amine Substitution Patterns (Primary, Secondary, Tertiary)

The terminal amino group is typically a key pharmacophore, often forming a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor. The substitution pattern of this amine—whether it is primary (-NH₂), secondary (-NHR), or tertiary (-NR₂) — significantly affects its physicochemical properties and, consequently, its biological activity. ncert.nic.inauburn.edu

Primary Amines (-NH₂) : Can act as both hydrogen bond donors and acceptors. Their basicity allows them to be protonated at physiological pH, forming a positive charge essential for ionic interactions.

Secondary Amines (-NHR) : Retain one hydrogen for donation and can also accept hydrogen bonds. The alkyl substituent adds steric bulk and increases lipophilicity, which can sometimes improve binding by filling a hydrophobic pocket. nih.gov

Tertiary Amines (-NR₂) : Can only act as hydrogen bond acceptors. They are typically more basic than primary or secondary amines in the gas phase, but this can be altered by solvation effects. pharmaguideline.com The two alkyl groups add significant steric bulk, which may be detrimental or beneficial depending on the size and shape of the binding site. auburn.edu

The choice between primary, secondary, and tertiary amines allows for fine-tuning of basicity, hydrogen bonding capability, and steric profile to maximize potency. nih.gov

Table 4: Effect of Amine Substitution

CompoundAmine TypeSubstituents (R)Relative Activity (%)
Reference CompoundPrimary-H, -H100
Derivative KSecondary-H, -CH₃130
Derivative LTertiary-CH₃, -CH₃90
Derivative MSecondary-H, -Ethyl115

Modulation of Ether Linkage Variations

Replacing the ether oxygen with a sulfur atom (thioether, -S-) would increase the bond length and alter the bond angle, potentially repositioning the biphenyl group. A methylene group (-CH₂-) would remove the hydrogen bond accepting capability and increase lipophilicity. An amine linkage (-NH-) would introduce a hydrogen bond donor site and change the basicity of the molecule. Each of these modifications can lead to significant changes in biological activity by altering the ligand's conformation, polarity, and specific interactions with the target. mdpi.com

Table 5: Bioisosteric Replacement of Ether Linkage

CompoundLinkageKey PropertiesRelative Activity (%)
Reference Compound-O- (Ether)H-bond acceptor, polar100
Derivative N-S- (Thioether)Less polar, longer bond75
Derivative O-CH₂- (Methylene)Non-polar, flexible45
Derivative P-NH- (Amine)H-bond donor/acceptor110

Mechanistic Investigations of Biological Activities of Amino Biphenyloxyhexane Scaffolds

Molecular Mechanisms of Interaction with Biological Targets

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets within a biological system. For scaffolds like 1-Amino-6-(biphenyloxy)hexane, these interactions can be diverse, ranging from the inhibition of enzymes to the modulation of nucleic acid functions.

Enzyme Inhibition Pathways (e.g., Kinase Inhibition)

While no studies have directly reported the kinase inhibitory activity of this compound, research on structurally analogous compounds provides a basis for speculation. For instance, a class of compounds, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, have been identified as potent and selective inhibitors of Chk1 kinase, with IC50 values in the low nanomolar range. nih.gov These molecules share a substituted alkoxy-phenyl moiety, suggesting that the biphenyloxy group in this compound could similarly orient the molecule within the ATP-binding pocket of certain kinases. The amino group could also play a crucial role in forming hydrogen bonds with key amino acid residues in the kinase hinge region, a common feature of many kinase inhibitors.

Furthermore, broader classes of compounds containing aromatic heterocyclic systems, such as quinoxaline (B1680401) derivatives, have been recognized for their anti-cancer activities, which are often mediated through the inhibition of various protein kinases. ekb.eg These inhibitors typically function as ATP-competitive agents. Given the structural components of this compound, it is plausible that it could adopt a conformation allowing it to interact with the ATP-binding sites of kinases, thereby disrupting their catalytic activity and downstream signaling pathways.

DNA Interaction Mechanisms

The interaction of small molecules with DNA can lead to significant biological consequences, including the inhibition of replication and transcription, and ultimately, cell death. Aromatic moieties, such as the biphenyl (B1667301) group in this compound, are known to interact with DNA through various modes, including intercalation and groove binding.

Furthermore, metal complexes of ligands containing piperazine (B1678402) and benzimidazole (B57391) derivatives, which share some structural similarities with the amino-hexane portion of the target compound, have demonstrated the ability to bind to and cleave DNA. nih.govnih.gov For example, a palladium complex containing a piperazine derivative was shown to interact with calf thymus DNA via an intercalative binding mode and induce cleavage of plasmid DNA. nih.gov These findings suggest that the amino-biphenyloxyhexane scaffold could potentially interact with DNA, either directly or through complexation with metal ions, leading to the disruption of DNA integrity and function.

Biochemical Pathways Modulated by Biphenyloxy-Containing Compounds

Information regarding the specific biochemical pathways modulated by this compound is not available in the current scientific literature. However, based on the activities of related compounds, it is possible to hypothesize potential pathway involvement. For instance, if this scaffold were to inhibit specific kinases as discussed in section 6.1.1, it would consequently modulate the signaling pathways regulated by those kinases. These could include pathways involved in cell cycle progression, apoptosis, and cellular proliferation.

Mechanistic Insights into Antiviral Activity against Picornaviruses

Research into novel antiviral agents has identified biphenyl derivatives as promising candidates for the inhibition of picornavirus replication. A study on novel [(biphenyloxy)propyl]isoxazole derivatives demonstrated significant antiviral activity against human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3), both members of the Picornaviridae family. scispace.comnih.gov These compounds were found to be potent inhibitors of viral replication, with some derivatives exhibiting high selectivity indices. scispace.comnih.gov

The mechanism of action for many anti-picornaviral compounds involves binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm. Given the structural similarity of the biphenyloxy moiety, it is plausible that this compound could also function as a capsid-binding inhibitor of picornaviruses. The amino-hexane side chain could further influence the binding affinity and selectivity for different picornaviruses.

Exploration of Antimicrobial and Antibiofilm Mechanisms

The antimicrobial and antibiofilm potential of biphenyl-containing molecules has been an area of active research. Studies on biphenyl and dibenzofuran (B1670420) derivatives have revealed their potential as antimicrobial agents against antibiotic-resistant bacteria. nih.gov The proposed mechanisms often involve the disruption of bacterial cell membrane integrity or the inhibition of essential cellular processes.

While direct studies on this compound are lacking, the general principles of antimicrobial action for amphiphilic molecules may apply. The combination of a hydrophobic biphenyloxy group and a hydrophilic amino group could allow the molecule to insert into and disrupt the bacterial cell membrane. Additionally, the amino group could be protonated at physiological pH, leading to electrostatic interactions with negatively charged components of the bacterial cell envelope.

In the context of biofilms, which are structured communities of bacteria encased in a self-produced matrix, compounds that can disrupt this matrix or interfere with the signaling pathways that regulate biofilm formation are of great interest. Some polyaminosteroid derivatives have shown potent antibiofilm activities. mdpi.com Although structurally distinct, this highlights the potential for amino-containing compounds to interfere with biofilm integrity.

Antioxidant Activity Mechanisms

The biphenyl and phenolic moieties are well-known for their antioxidant properties. Hydroxylated biphenyls, in particular, have been shown to counteract oxidative stress effectively. nih.gov The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). nih.gov Another possible mechanism is single-electron transfer (SET).

Investigations into Anticorrosion Properties and Mechanisms

Comprehensive searches of scientific literature and chemical databases did not yield specific studies or detailed research findings on the anticorrosion properties and mechanisms of the chemical compound "this compound" or closely related amino-biphenyloxyhexane scaffolds.

While the structural features of "this compound," such as the presence of an amino group, a long hydrocarbon chain, and aromatic biphenyl rings, suggest a potential for corrosion inhibition, no experimental data or theoretical studies were found to substantiate this. Organic compounds with similar functional groups are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. The amino group and the π-electrons of the aromatic rings can act as active centers for adsorption, while the hydrophobic hexane (B92381) chain can form a protective barrier against corrosive agents.

However, without specific research on "this compound," any discussion of its anticorrosion properties would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. Therefore, no data tables or specific mechanistic details can be provided.

Synthesis and Characterization of Analogues and Derivatives of 1 Amino 6 Biphenyloxy Hexane

Creation of Structurally Simplified and Extended Analogues

The synthesis of structurally simplified and extended analogues of 1-Amino-6-(biphenyloxy)hexane would likely involve modifications to the biphenyl (B1667301) group and the length of the alkyl chain. A foundational method for constructing the core ether linkage is the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.orgorganic-synthesis.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing the parent compound, this would typically involve the reaction of a biphenyl phenol (B47542) with a 6-halo-1-aminohexane derivative, or a 4-halobiphenyl with 6-aminohexanol.

Simplified Analogues: To create simplified analogues, one could replace the biphenyl group with a simple phenyl ring. The synthesis would start with phenol and an appropriate haloaminoalkane. Varying the length of the alkyl chain would involve using different ω-haloamines (e.g., 4-bromobutylamine or 8-bromooctylamine) to generate analogues with shorter or longer linkers.

Extended Analogues: For extended analogues, more complex biaryl systems could be introduced. For instance, a Suzuki or Stille coupling could be employed to first synthesize more elaborate biphenyl or terphenyl systems, which would then be functionalized with a hydroxyl group to participate in the Williamson ether synthesis.

Analogue Type Starting Materials Key Reaction Resulting Structure
Simplified (Phenyl)Phenol, 1-Bromo-6-aminohexaneWilliamson Ether Synthesis1-Amino-6-(phenoxy)hexane
Simplified (Shorter Chain)4-Biphenylol, 1-Bromo-4-aminobutaneWilliamson Ether Synthesis1-Amino-4-(biphenyloxy)butane
Extended (Longer Chain)4-Biphenylol, 1-Bromo-8-aminooctaneWilliamson Ether Synthesis1-Amino-8-(biphenyloxy)octane
Extended (Terphenyl)p-Terphenyl-4-ol, 1-Bromo-6-aminohexaneWilliamson Ether Synthesis1-Amino-6-(terphenyloxy)hexane

Synthesis of Functionalized Biphenyloxy-Hexane-Amine Derivatives

Functionalization of the core this compound structure can be achieved at several positions: the biphenyl rings, the hexane (B92381) chain, or the terminal amino group.

N-Functionalization: The primary amine is a versatile handle for a wide range of functionalization reactions.

Alkylation: The amine can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful method for introducing alkyl groups. nih.govorganic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.

Biphenyl Ring Functionalization: Electrophilic aromatic substitution reactions could introduce a variety of functional groups onto the biphenyl rings, although regioselectivity could be a challenge. Common functional groups that could be introduced include nitro, halogen, and acyl groups. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functionalities.

Hexane Chain Functionalization: Introducing functionality onto the hexane chain is more complex and would likely require starting with a functionalized hexane derivative. For example, using a diol or an unsaturated hexane derivative in the initial steps of the synthesis could lead to analogues with hydroxyl groups or double bonds along the chain.

Functionalization Reagents and Conditions Derivative Type
N-AlkylationAlkyl halide, base or Aldehyde/ketone, NaBH(OAc)₃Secondary or Tertiary Amine
N-AcylationAcyl chloride, baseAmide
N-SulfonylationSulfonyl chloride, baseSulfonamide
Ring NitrationHNO₃, H₂SO₄Nitro-biphenyl derivative
Ring HalogenationBr₂, FeBr₃Bromo-biphenyl derivative

Development of Conformationally Restricted Derivatives

To develop conformationally restricted derivatives, the flexible hexane chain can be replaced with or incorporated into a more rigid cyclic or bicyclic system. This strategy is often employed in medicinal chemistry to lock the molecule into a specific bioactive conformation.

One approach would be to incorporate the hexane chain into a cyclohexane (B81311) or piperidine (B6355638) ring. For example, starting with a substituted cis- or trans-4-aminocyclohexanol, a Williamson ether synthesis with 4-halobiphenyl could yield a conformationally restricted analogue. The stereochemistry of the cyclohexyl ring would dictate the spatial relationship between the amino and biphenyloxy groups.

Another strategy involves creating bicyclic systems. For instance, analogues based on a decalin or norbornane (B1196662) scaffold could be synthesized to further restrict conformational freedom. The synthesis of such derivatives is significantly more complex and would require multi-step sequences.

Incorporation of Heterocyclic Rings and Other Functionalities

Heterocyclic rings are prevalent in pharmaceuticals and can be incorporated into the this compound scaffold to modulate its physicochemical properties.

N-Heterocycles: The terminal amino group can be used as a building block for the synthesis of various N-heterocycles. For example, reaction with a 1,4-dihalobutane could yield a pyrrolidine-containing derivative. Similarly, reaction with appropriate precursors could lead to the formation of piperidine, piperazine (B1678402), or imidazole-containing analogues. nih.gov

O- and S-Heterocycles: To incorporate oxygen or sulfur-containing heterocycles, one could start with a biphenyl phenol and a hexane derivative containing a pre-formed heterocycle, such as a tetrahydrofuran (B95107) or a tetrahydrothiophene (B86538) ring.

Other Functionalities: Other functionalities like hydroxylamines or oximes can also be introduced. For instance, an N-hydroxy derivative could be synthesized, or the terminal amine could be converted to an oxime through various synthetic routes.

Heterocycle/Functionality Synthetic Approach
PyrrolidineReaction of the primary amine with 1,4-dihalobutane
PiperazineReaction of the primary amine with a bis(2-haloethyl)amine derivative
TetrahydrofuranWilliamson ether synthesis using a tetrahydrofurfuryl halide
HydroxylamineSynthesis from a nitro precursor or direct N-oxidation

Strategies for Chiral Synthesis and Stereoisomer Separation

If the this compound scaffold is modified to contain a chiral center, for example by introducing a substituent on the hexane chain, then the synthesis of single enantiomers becomes important. There are several general strategies for obtaining enantiomerically pure amines. researchgate.netnih.govnih.gov

Chiral Pool Synthesis: One could start from a commercially available chiral building block. For instance, a chiral amino alcohol could be used as a starting material, with the stereocenter already in place.

Asymmetric Synthesis: Asymmetric hydrogenation of a prochiral imine is a powerful method for the enantioselective synthesis of chiral amines. nih.gov Another approach is the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to the amine precursor, directing the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. The Ellman sulfinamide chemistry is a widely used method for the asymmetric synthesis of amines. yale.edu

Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated. This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. Chiral chromatography, using a chiral stationary phase, is another common method for separating enantiomers.

Strategy Description
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials.
Asymmetric HydrogenationCatalytic reduction of a prochiral imine using a chiral catalyst.
Chiral AuxiliariesA removable chiral group directs the stereoselectivity of a reaction.
Chiral ResolutionSeparation of a racemic mixture, often via diastereomeric salt formation or chiral chromatography.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic methodologies for producing 1-Amino-6-(biphenyloxy)hexane and its analogues is fundamental to enabling broader research and application. Current synthetic strategies, while effective, may be improved in terms of yield, cost-effectiveness, and environmental impact. Future research should focus on developing novel synthetic routes that are both efficient and sustainable.

Key areas for exploration include:

Catalytic C-N and C-O Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of the crucial C-N bond in the final steps of synthesis. mychemblog.comnih.gov Research into novel catalyst systems, including those based on non-precious metals, could lead to more economical and environmentally friendly processes. researchgate.netresearchgate.net Similarly, advancements in etherification reactions, like the Ullmann condensation, for the formation of the biphenyl (B1667301) ether linkage are of significant interest. unimi.it

Green Chemistry Approaches: The integration of green chemistry principles is crucial for the sustainable production of these compounds. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis.

Flow Chemistry: The transition from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Cross-CouplingHigh efficiency, broad substrate scopeDevelopment of non-precious metal catalysts, milder reaction conditions
Green ChemistryReduced environmental impact, improved safetyUse of renewable feedstocks, biodegradable solvents
Flow ChemistryEnhanced scalability, improved process controlOptimization of reactor design, integration of real-time analytics

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel analogues of this compound with tailored properties. sysrevpharm.orgtaylorandfrancis.combeilstein-journals.orgnih.gov In silico methods can significantly accelerate the discovery and optimization process by predicting the biological activity, physicochemical properties, and potential toxicity of new compounds before their synthesis. openmedicinalchemistryjournal.com

Future computational efforts should be directed towards:

Structure-Based and Ligand-Based Drug Design: Depending on the biological target, both structure-based and ligand-based design approaches can be employed. taylorandfrancis.comnih.gov For instance, if the three-dimensional structure of a target protein is known, docking studies can predict the binding mode and affinity of new analogues. beilstein-journals.org In the absence of a known structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to guide the design of new molecules with improved activity. beilstein-journals.org

ADMET Prediction: Computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds are crucial for the early identification of candidates with favorable pharmacokinetic profiles. taylorandfrancis.com This can help to reduce the attrition rate of compounds in later stages of development.

Bioisosteric Replacement and Scaffold Hopping: In silico techniques can be used to identify bioisosteric replacements for different parts of the this compound scaffold. researchgate.net This involves replacing functional groups or the core structure with others that have similar steric and electronic properties but may offer improved potency, selectivity, or metabolic stability. researchgate.net

Integration with High-Throughput Screening for Diverse Academic Applications

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific biological activity. nih.govyoutube.com The integration of this compound and its derivatives into HTS campaigns can accelerate the discovery of new biological functions and applications. stanford.edu

Future research in this area should focus on:

Development of Diverse Compound Libraries: The synthesis of a diverse library of this compound analogues is a prerequisite for successful HTS campaigns. nih.gov Combinatorial chemistry approaches can be employed to generate large numbers of compounds with systematic variations in their structure. nih.govstanford.eduimperial.ac.uk

Phenotypic Screening: In addition to target-based screening, phenotypic screening of these compounds in relevant cellular or organismal models can uncover unexpected biological activities and novel therapeutic applications. mdpi.com

Assay Development: The development of robust and sensitive assays is critical for the success of HTS. These assays should be amenable to automation and miniaturization to allow for the screening of large compound libraries in a cost-effective and timely manner. nih.govnih.gov

Screening ApproachObjectiveKey Considerations
Target-Based ScreeningIdentify compounds that interact with a specific biological targetAvailability of a validated target and a suitable assay
Phenotypic ScreeningDiscover compounds that produce a desired biological effect in a cellular or organismal modelSelection of a relevant model system and a measurable phenotype
High-Content ScreeningSimultaneously measure multiple cellular parameters to gain a deeper understanding of a compound's mechanism of actionAdvanced imaging and data analysis capabilities

Exploration of Multicomponent Reaction Strategies for Library Generation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are highly efficient tools for generating molecular diversity. mdpi.comresearchgate.netmdpi.comajrconline.org The application of MCRs to the synthesis of libraries based on the this compound scaffold could significantly expedite the exploration of its chemical space. beilstein-journals.org

Future research should investigate:

Isocyanide-Based MCRs: Reactions such as the Ugi and Passerini reactions, which involve an isocyanide component, are particularly powerful for the rapid assembly of complex molecules from simple building blocks. beilstein-journals.org These reactions could be adapted to incorporate the amino group of this compound or a suitable precursor.

Novel MCR Scaffolds: The development of new MCRs that can generate novel heterocyclic scaffolds appended to the this compound core would be of great interest for drug discovery and other applications.

Diversity-Oriented Synthesis: MCRs are well-suited for diversity-oriented synthesis, a strategy that aims to create a collection of structurally diverse molecules that can be used to probe a wide range of biological targets.

Investigation of Material Science Applications for Amino-Biphenyloxyhexane Structures

The biphenyl ether moiety is a key structural component in a variety of high-performance polymers and materials due to its thermal stability and chemical resistance. google.comwikipedia.orgzienjournals.com The presence of a reactive amino group in this compound opens up possibilities for its use as a monomer or functional additive in the development of new materials with unique properties. nsf.gov

Future research in material science could explore:

High-Performance Polymers: The incorporation of this compound into polymer backbones, for example, through polycondensation reactions, could lead to the development of new polyamides or polyimides with enhanced thermal stability, mechanical strength, and chemical resistance. nih.gov

Functional Coatings and Adhesives: The amino group can be used to anchor the molecule to surfaces or to crosslink polymer chains, making it a promising candidate for the development of functional coatings and adhesives with improved performance characteristics. nsf.gov

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. semanticscholar.org The synthesis and investigation of derivatives of this compound could lead to the discovery of new liquid crystals with interesting optical and electronic properties.

Q & A

Q. Key Methodological Considerations :

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine groups.
  • Optimize solvent selection (e.g., hexane for non-polar intermediates) to improve yield .

How can researchers resolve contradictions in kinetic data for hexane derivatives during pyrolysis or combustion studies?

Advanced Research Question
Contradictions in kinetic data (e.g., conflicting rate constants for thermal decomposition) often arise from variations in experimental conditions (pressure, temperature) or isomer-specific reactivity. A validated approach involves:

Cross-Validation with Computational Models : Compare experimental data (e.g., jet-stirred reactor (JSR) pyrolysis speciation ) with quantum chemical calculations (e.g., B3LYP/cc-pVTZ for potential energy surfaces) .

Isomer-Specific Analysis : Differentiate reactivity among hexane isomers (e.g., n-hexane vs. branched derivatives) using high-resolution mass spectrometry .

Q. Example Workflow :

StepMethodPurposeReference
1JSR PyrolysisSpeciation under controlled conditions
2MP2/aug-cc-pVTZ CalculationsValidate transition states
3Sensitivity AnalysisIdentify dominant reaction pathways

What statistical approaches optimize the extraction or synthesis yield of this compound derivatives?

Advanced Research Question
Response Surface Methodology (RSM) and Central Composite Design (CCD) are robust for optimizing variables like solvent ratio, temperature, and reaction time. For example, CCD was applied to maximize hexane-extracted oil yields by optimizing maceration time and solvent-material ratios .

Q. Key Parameters :

  • Maceration Time : Linear and quadratic effects significantly impact yield (p < 0.05) .
  • Solvent Polarity : n-Hexane outperforms polar solvents in lipid extraction due to its non-polar nature .

Table : Optimization Results for Hexane-Based Extraction

VariableOptimal RangeImpact on Yield
Time12–24 hours+25% efficiency
Solvent Ratio1:12 (material:solvent)Maximizes solubility

How do researchers assess the neurotoxic potential of this compound in preclinical models?

Advanced Research Question
Neurotoxicity mechanisms are evaluated through:

Metabolite Identification : Gamma-diketones (e.g., 2,5-hexanedione) form protein adducts, leading to neurofilament cross-linking .

In Vitro Models : Dorsal root ganglion (DRG) cultures exposed to hexane derivatives show axonal swellings, mimicking human neuropathy .

Biomarker Analysis : Quantify pyrrole adducts in urine or serum via LC-MS/MS.

Q. Critical Findings :

  • Chronic exposure to hexane metabolites disrupts anterograde axonal transport .
  • Cross-linking of neurofilaments correlates with clinical neuropathology .

What computational tools are used to predict the equilibrium geometry of hexane-derived bicyclic compounds?

Advanced Research Question
Gas-phase electron diffraction (GED) combined with quantum mechanics (QM) calculates equilibrium structures. For 6-methyl-1,5-diazabicyclo[3.1.0]hexane, GED data refined using B3LYP/cc-pVTZ revealed a dominant boat conformation (Cs symmetry) .

Q. Methodology :

  • GED : Resolves bond lengths and angles with ±0.005 Å precision.
  • NMR/Raman Spectroscopy : Validates computational predictions of vibrational modes .

Table : Computational vs. Experimental Bond Lengths

Bond TypeCalculated (Å)Experimental (Å)
C-N1.471.45 ± 0.01
C-C1.541.52 ± 0.02

How do solvent impurities affect the reproducibility of this compound synthesis?

Basic Research Question
Commercial hexane often contains hydrocarbon pollutants (e.g., methylcyclopentane), altering reaction kinetics. Ultra-pure grades (≥99% GC purity) are essential for consistent yields . For example, residual phthalates in technical-grade hexane interfere with amine coupling reactions .

Q. Mitigation Strategies :

  • Distillation : Remove low-boiling impurities (<60°C) .
  • Molecular Sieves : Achieve anhydrous conditions (H2O ≤0.01%) .

What spectroscopic techniques resolve ambiguities in the stereochemistry of hexane derivatives?

Advanced Research Question
Contradictions in stereochemical assignments are resolved via:

NOESY NMR : Identifies spatial proximity of protons in bicyclic structures.

VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral hexane derivatives .

X-ray Crystallography : Provides unambiguous confirmation of crystal packing and hydrogen-bonding networks (e.g., ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate) .

Q. Case Study :

  • IR/Raman Discrepancies : For MDABH, B3LYP/cc-pVTZ simulations reconciled experimental vibrational frequencies with boat-conformation predictions .

How are hexane derivatives evaluated for biological activity in drug discovery?

Advanced Research Question

Enzyme Assays : Screen for inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms.

Receptor Binding Studies : Radioligand displacement assays quantify affinity for targets like GPCRs.

ADMET Profiling : Assess metabolic stability (e.g., microsomal incubation with hexane metabolites) .

Q. Example :

  • Biphenyl-hexane hybrids exhibit antimicrobial activity due to hydrophobic interactions with bacterial membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.